Cas no 1004408-15-4 (N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide)

N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide
- EN300-26685234
- N-(1-cyanocyclopentyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- AKOS008334004
- 1004408-15-4
- Z18500055
-
- インチ: 1S/C12H16N4OS/c1-16-7-6-14-11(16)18-8-10(17)15-12(9-13)4-2-3-5-12/h6-7H,2-5,8H2,1H3,(H,15,17)
- InChIKey: BXXAVTVGRAYBNL-UHFFFAOYSA-N
- SMILES: S(C1=NC=CN1C)CC(NC1(C#N)CCCC1)=O
計算された属性
- 精确分子量: 264.10448232g/mol
- 同位素质量: 264.10448232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 358
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 96Ų
N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685234-0.05g |
N-(1-cyanocyclopentyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
1004408-15-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamideに関する追加情報
Research Update on N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide (CAS: 1004408-15-4)
Recent studies on N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide (CAS: 1004408-15-4) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.
The synthesis and characterization of N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide have been detailed in recent publications, emphasizing its high purity and stability under physiological conditions. Advanced spectroscopic techniques, including NMR and mass spectrometry, were employed to confirm the compound's molecular structure and integrity, ensuring its suitability for further pharmacological evaluations.
In vitro studies have demonstrated the compound's efficacy in inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and protein kinase B (Akt), which are critical mediators of inflammation and cancer progression. Notably, the compound exhibited selective inhibition with IC50 values in the low micromolar range, suggesting its potential as a targeted therapeutic agent with minimal off-target effects.
Further investigations into the pharmacokinetic properties of N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide revealed favorable absorption and distribution profiles in animal models. The compound demonstrated good oral bioavailability and sustained plasma concentrations, supporting its development as an orally administered drug candidate. Additionally, preliminary toxicity assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Recent preclinical studies have explored the compound's therapeutic potential in models of chronic inflammation and solid tumors. Results indicated significant reductions in inflammatory markers and tumor growth inhibition, underscoring its dual utility in both anti-inflammatory and anti-cancer applications. Mechanistic studies further elucidated its mode of action, involving the modulation of downstream signaling pathways such as NF-κB and PI3K/Akt/mTOR.
Collaborative research efforts are currently underway to optimize the compound's formulation and delivery systems, aiming to enhance its therapeutic efficacy and reduce potential side effects. Innovations in nanoparticle-based delivery and prodrug strategies are being investigated to improve bioavailability and target specificity.
In conclusion, N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide represents a promising candidate for further development in the treatment of inflammatory diseases and cancer. Its unique chemical structure, combined with robust biological activity and favorable pharmacokinetic properties, positions it as a valuable addition to the pipeline of novel therapeutic agents. Future research will focus on advancing the compound through clinical trials to validate its efficacy and safety in human subjects.
1004408-15-4 (N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide) Related Products
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)
- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)
- 2138262-12-9(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid)
- 123019-22-7(3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine)
- 23224-49-9(Farnesylacetic Acid)
- 5391-40-2(1,3-Diacetyl-2-imidazolidinone)
- 109826-59-7(4-Methyl-4,6-dihydrobenzo[e]pyrrolo[2,1-c][1,4]oxazepine-4-carboxylic acid)
- 338409-61-3(4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide)
- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)
- 2171226-12-1(3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)




